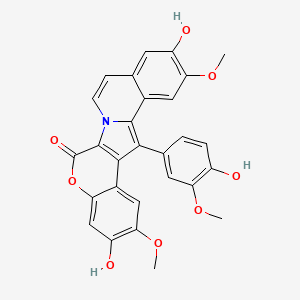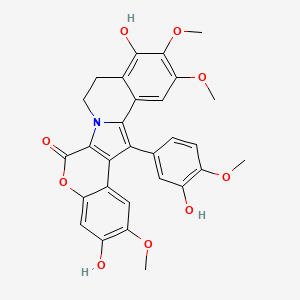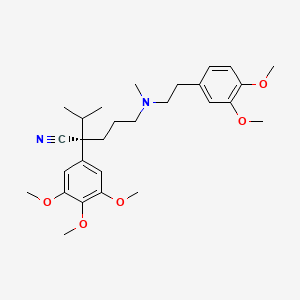
(R)-Gallopamil hydrochloride
Vue d'ensemble
Description
®-Gallopamil hydrochloride is a chiral calcium channel blocker belonging to the phenylalkylamine class. It is primarily used in the treatment of cardiovascular diseases, particularly for its anti-anginal and anti-arrhythmic properties. The compound is the enantiomer of gallopamil, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Gallopamil hydrochloride typically involves the resolution of racemic gallopamil. This process can be achieved through chiral chromatography or by using chiral resolving agents. The key steps in the synthesis include:
Formation of the phenylalkylamine core: This involves the reaction of veratraldehyde with a suitable amine under reductive amination conditions.
Resolution of enantiomers: The racemic mixture is separated into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Formation of hydrochloride salt: The resolved ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-Gallopamil hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for the resolution of enantiomers and large-scale reactors for the synthesis steps.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Gallopamil hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of the phenylalkylamine core.
Reduction: Reduced amine forms.
Substitution: Substituted aromatic or amine derivatives.
Applications De Recherche Scientifique
®-Gallopamil hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on calcium channels in various cell types.
Medicine: Investigated for its potential in treating cardiovascular diseases, arrhythmias, and angina.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
®-Gallopamil hydrochloride exerts its effects by blocking L-type calcium channels in cardiac and smooth muscle cells. This inhibition reduces calcium influx, leading to decreased myocardial contractility and vasodilation. The compound specifically targets the alpha-1 subunit of the calcium channel, disrupting the normal flow of calcium ions and thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Verapamil: Another phenylalkylamine calcium channel blocker with similar therapeutic uses.
Diltiazem: A benzothiazepine calcium channel blocker with overlapping clinical applications.
Nifedipine: A dihydropyridine calcium channel blocker used primarily for hypertension.
Uniqueness: ®-Gallopamil hydrochloride is unique due to its specific enantiomeric form, which can result in different pharmacokinetics and pharmacodynamics compared to its racemic mixture or other calcium channel blockers. Its chiral nature allows for more targeted therapeutic effects and potentially fewer side effects.
Propriétés
Numéro CAS |
36622-40-9 |
|---|---|
Formule moléculaire |
C28H40N2O5 |
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
(2S)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile |
InChI |
InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3/t28-/m0/s1 |
Clé InChI |
XQLWNAFCTODIRK-NDEPHWFRSA-N |
SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl |
SMILES isomérique |
CC(C)[C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Gallopamil, (-)-; (-)-Gallopamil; (-)-D 600; (-)-Methoxyverapamil; (S)-Gallopamil; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



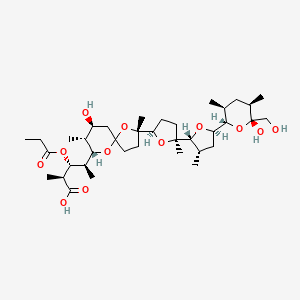

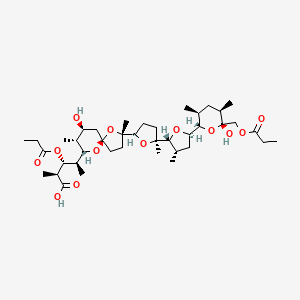
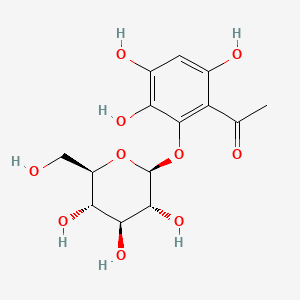

![[(1s)-1-Isothiocyanatoethyl]benzene](/img/structure/B1674335.png)
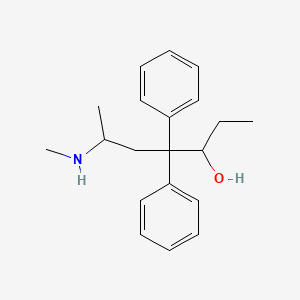
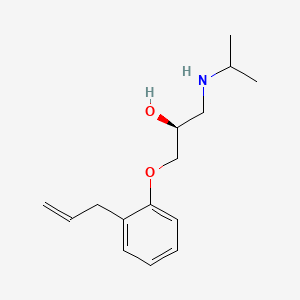
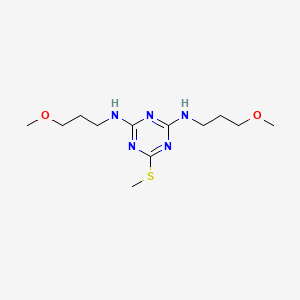
![methyl (1S,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B1674343.png)
